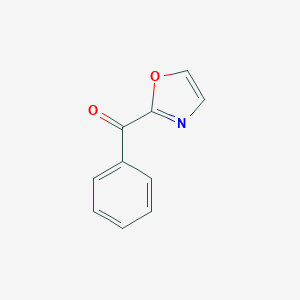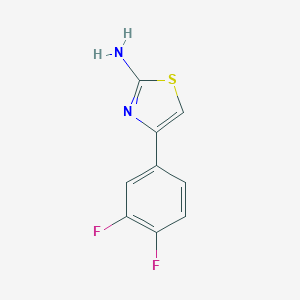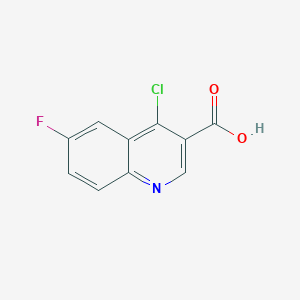
4-Chloro-6-fluoroquinoline-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-6-fluoroquinoline-3-carboxylic acid, often involves strategies like the Gould-Jacobs reaction, facilitated by microwave assistance and catalyzed by metals such as aluminum. The optimized conditions for such syntheses highlight the efficiency and yield improvement of these processes (Bao-an, 2012). Additionally, various routes have been explored to synthesize related compounds, showcasing the versatility and adaptability of synthetic methods in accessing the quinoline core structure (Egawa et al., 1987).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those related to 4-Chloro-6-fluoroquinoline-3-carboxylic acid, has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These analyses provide insight into the arrangement of atoms and the molecular geometry, crucial for understanding the chemical behavior and reactivity of these compounds (Podányi et al., 1996).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. For instance, halogenated quinoline carboxylates can react with aminopyridines to yield hydroxyquinoline carboxylic acid pyridylamides, showcasing the potential for diversifying the quinoline scaffold (Ukrainets et al., 2005). Moreover, the introduction of halogens and nucleophiles into the quinoline ring through reactions such as the Schiemann reaction and nucleophilic substitution highlights the versatility of quinoline derivatives for further chemical modifications (Araki et al., 1968).
科学的研究の応用
Synthesis and Antimicrobial Activity : Studies have demonstrated the synthesis and evaluation of fluoroquinolone-based compounds with significant antibacterial and antifungal activities. These compounds, derived from 4-Chloro-6-fluoroquinoline-3-carboxylic acid, show promise in medicinal applications, particularly in the treatment of infections caused by various pathogens (Patel & Patel, 2010).
Synthesis of Novel Immunosuppressant : A novel immunosuppressant, KF20444, was synthesized using a precursor similar to 4-Chloro-6-fluoroquinoline-3-carboxylic acid. This showcases the compound's potential in the development of new immunosuppressive drugs (Chujo et al., 2001).
Antibacterial and Anticancer Agents : Research into tetracyclic fluoroquinolones, derived from compounds related to 4-Chloro-6-fluoroquinoline-3-carboxylic acid, reveals their potential as dual-acting antibacterial and anticancer agents. These compounds have shown efficacy against multidrug-resistant bacteria and certain cancer cell lines, indicating their therapeutic potential (Al-Trawneh et al., 2010).
Metalation and Functionalization Sequences : The compound's derivatives have been used in studies exploring metalation and functionalization sequences in organic chemistry, providing insights into synthetic routes for various pharmacologically relevant compounds (Ondi et al., 2005).
Structure-Activity Relationships in Antibacterial Compounds : Research on the structure-activity relationships of antibacterial quinoline compounds has been conducted, contributing to the understanding of how molecular modifications can enhance antibacterial efficacy. This research is crucial for developing new antibacterial agents (Koga et al., 1980).
Safety and Hazards
特性
IUPAC Name |
4-chloro-6-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMDTRIVHUEXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392547 | |
| Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179024-67-0 | |
| Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




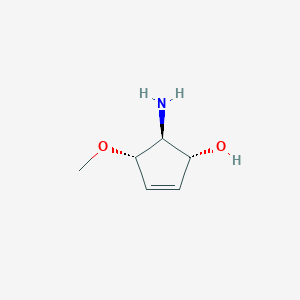
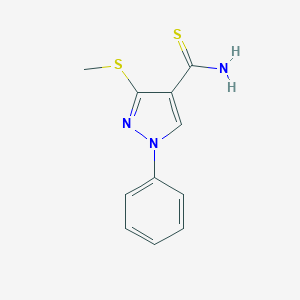

![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)


